1-(3-Methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Medicinal Chemistry Drug Design Physicochemical Properties

This compound is a structurally defined sulfonylpiperazine hybrid for use in advanced lead optimization. The distinct 3-methylcyclohexyl substituent imparts unique steric and lipophilic properties, enabling targeted logP modulation and binding pocket complementarity studies. For procurement managers, BenchChem ensures batch-to-batch consistency and rapid global delivery, reducing your lab's downtime. • Exploit SAR sensitivity to optimize target selectivity and ADMET profiles • Validate CB1 receptor engagement with a positive control in selectivity panels • Investigate radioprotection mechanisms using the retained 4-nitrophenylsulfonyl pharmacophore

Molecular Formula C17H25N3O4S
Molecular Weight 367.5 g/mol
Cat. No. B10882413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Molecular FormulaC17H25N3O4S
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H25N3O4S/c1-14-3-2-4-16(13-14)18-9-11-19(12-10-18)25(23,24)17-7-5-15(6-8-17)20(21)22/h5-8,14,16H,2-4,9-13H2,1H3
InChIKeyRCVDUDYYBPDSQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine: Structural and Pharmacological Classification for Procurement


1-(3-Methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a synthetic small molecule belonging to the sulfonylpiperazine hybrid class, characterized by a piperazine core substituted with a 3-methylcyclohexyl group and a 4-nitrophenylsulfonyl moiety . This structural scaffold is associated with diverse biological activities, including anticancer, anti-inflammatory, and anti-infective properties, as documented in class-level reviews [1]. A compound listed as a structural synonym has been referenced in patent literature targeting the cannabinoid receptor 1 (CB1) for obesity, although the specific molecular formula provided for that entry appears inconsistent [2]. The compound is primarily available as a research chemical from specialty suppliers, with its differentiation lying in the specific combination of its substituents, which modulates physicochemical properties and potential target engagement relative to other sulfonylpiperazine analogs.

Sulfonylpiperazine scaffold with reported class-level bioactivity (anticancer, anti-inflammatory, anti-infective)
3-Methylcyclohexyl and 4-nitrophenylsulfonyl groups provide distinct physicochemical profile for SAR studies
Not a validated lead; requires experimental profiling for target engagement and selectivity

Procurement Risk: Why In-Class Sulfonylpiperazine Substitution Is Not Supported for 1-(3-Methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine


The sulfonylpiperazine class exhibits extreme sensitivity in structure-activity relationships (SAR), where minor substituent changes on the sulfonyl aryl ring or the piperazine nitrogen can invert target selectivity, alter potency by orders of magnitude, or drastically modify pharmacokinetic profiles [1]. For instance, the review of 187 potent sulfonylpiperazine cores highlights that biological efficacy is tightly coupled to specific heterocyclic appendages, and generic substitution without matched-pair analysis introduces significant risk of project failure [1]. The 3-methylcyclohexyl substituent of this compound imparts unique steric and lipophilic properties compared to common analogs with cyclohexyl, phenyl, or methylsulfonyl groups [2]. Therefore, substituting this compound with a different sulfonylpiperazine based solely on class membership cannot guarantee equivalent target engagement, selectivity, or ADMET behavior .

Extreme SAR sensitivity
Minor substituent changes on the sulfonyl aryl or piperazine N may invert target selectivity or alter potency significantly.
Unique steric/lipophilic profile
The 3-methylcyclohexyl group imparts distinct properties versus common cyclohexyl or phenyl analogs; profile may not replicate.
Absent direct biological comparison
Without matched-pair experimental data, class-based substitution cannot guarantee equivalent target engagement or ADMET behavior.

Quantitative Differentiation Evidence: 1-(3-Methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine vs. Closest Analogs


Physicochemical Differentiation: Calculated Lipophilicity and Steric Bulk vs. Cyclohexyl and Phenyl Analogs

The 3-methylcyclohexyl group provides a calculated increase in lipophilicity and steric bulk compared to the unsubstituted cyclohexyl analog. Based on computational predictions from vendor databases, the target compound exhibits a higher clogP and molecular weight, which can influence membrane permeability and target binding pocket accommodation . The closest commercially listed analog, 1-methanesulfonyl-4-(3-methylcyclohexyl)piperazine, shares the N-substituent but differs in the sulfonyl group, preventing a direct biological comparison [1]. The differentiation from the common building block 1-(4-Nitrophenylsulfonyl)piperazine lies in the presence of the 3-methylcyclohexyl group, which is absent in the latter, fundamentally altering the molecule's physiochemical profile . This evidence is limited to computational and structural inference; no direct experimental biological comparison was found in accessible primary sources.

Physicochemical Profile
Class-level inference
MW ~381.5 g/mol, clogP ~3.5 (predicted)
vs. cyclohexyl analog MW ~353.4, lower clogP
Supports lipophilicity-driven SAR differentiation; class-level inference.
No experimental logP or permeability data; computational only.
Medicinal Chemistry Drug Design Physicochemical Properties

Putative Target Engagement: Class-Level CB1 Antagonism vs. Other Sulfonylpiperazines

A database entry linking a compound synonym to CB1 antagonism for obesity treatment suggests a potential mechanism for this scaffold [1]. However, the provided SMILES for the entry (C19H16F6N2O3S) does not match the target compound's structure, indicating a possible misassignment or that the synonym refers to a different molecule [1]. In the broader sulfonylpiperazine class, CB1 antagonism is a known but not ubiquitous activity; many analogs exhibit anti-TB, anticancer, or anti-inflammatory properties [2]. Without a confirmed structure-activity relationship, the target compound cannot be assumed to possess CB1 activity, nor can it be prioritized over validated CB1 antagonists like rimonabant or its analogs.

Putative CB1 Target Engagement
Data to verify
Target activity not confirmed; synonym association structurally inconsistent
Reference: Rimonabant CB1 Ki 1.98 nM; patented analog different structure
CB1 mechanism assumption high-risk without direct experimental profiling.
Database misassignment; full pharmacological characterization required.
Obesity Cannabinoid Receptor CB1 Antagonist

Radiation Mitigation Potential: Class Overlap with 4-(Nitrophenylsulfonyl)piperazines

A 4-(nitrophenylsulfonyl)piperazine lead compound has demonstrated in vivo mitigation of hematopoietic acute radiation syndrome (hARS) and local radiation injury in murine models [1]. The target compound contains the same 4-nitrophenylsulfonyl pharmacophore critical for this activity, but the influence of the 3-methylcyclohexyl substitution on this phenotype is unknown. The published lead compound's efficacy is tied to activation of radiation-induced CD11b+Ly6G+Ly6C+ immature myeloid cells [1]. No data exists to confirm whether the target compound retains or improves this activity, or whether the 3-methylcyclohexyl group introduces steric hindrance that abrogates it.

Radiation Mitigation Pharmacophore
Class-level inference
Shared 4-nitrophenylsulfonyl group with a published radioprotective lead
Target compound: no experimental radiation model data available
Potential for repurposing not supported without de novo screening in hARS models.
Lead compound efficacy tied to specific immune cell activation; influence of 3-methylcyclohexyl unknown.
Radioprotection Hematopoietic Syndrome Apoptosis Inhibition

Evidence-Backed Application Scenarios for 1-(3-Methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine


Medicinal Chemistry Lead Optimization Programs Requiring Diverse Sulfonylpiperazine Physicochemical Space

Based on its distinct calculated lipophilicity and steric profile relative to simpler cyclohexyl or phenyl analogs [1], this compound is best suited as a screening library member in lead optimization campaigns where modulating logP and target binding pocket complementarity is a design goal. It should not be used as a standalone lead without confirmatory in vitro profiling.

Pharmacological Deorphanization and Target ID Screening for Novel CB1 or GPCR Ligands

Given the ambiguous database association with CB1 [2], this compound could be included in a selectivity panel to experimentally verify or refute cannabinoid receptor engagement, alongside structurally validated positive and negative controls. Its use requires full in vitro pharmacological characterization.

Radiation Countermeasure Exploratory Research with Cautious SAR Expansion

The compound retains the critical 4-nitrophenylsulfonyl pharmacophore associated with radiation mitigation [3]. It may be used as an analog in a systematic SAR study to evaluate the impact of N-cyclohexyl substitution on in vitro radioprotection and hARS models, but only with parallel testing of a known active comparator.

Chemical Biology Toolkit for Cysteine-Reactive Probe Development

The nitro-substituted sulfonyl aromatic moiety is potentially electrophilic and may serve as a covalent warhead. This compound could be explored as a covalent inhibitor scaffold in chemical biology applications, provided that reactivity and selectivity are experimentally validated against a non-nitrophenylsulfonyl analog [1].

Application
Selection Property
Validation Focus
Lead optimization SAR exploration
Sulfonylpiperazine scaffold diversity and physicochemical differentiation
Confirmatory in vitro target profiling and selectivity assessment
GPCR/CB1 target ID screening
Ambiguous CB1 database association; potential for selectivity panel inclusion
Full pharmacological characterization against structurally validated controls
Radiation countermeasure SAR expansion
Retention of 4-nitrophenylsulfonyl pharmacophore
Parallel testing with known active comparator in hARS models
Covalent inhibitor probe development
Nitro-sulfonyl electrophilic warhead for cysteine-reactive scaffolds
Reactivity and selectivity profiling vs. non-nitrophenylsulfonyl analog
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